Ethyl 3,5-dichloro-4-fluorophenylacetate
Overview
Description
Ethyl 3,5-dichloro-4-fluorophenylacetate is an organic compound with the molecular formula C10H9Cl2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-4-fluorophenylacetate can be synthesized through several methods. One common route involves the esterification of 3,5-dichloro-4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-fluorophenylacetic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Hydrolysis: 3,5-dichloro-4-fluorophenylacetic acid.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Ethyl 3,5-dichloro-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 3,5-dichloro-4-fluorophenylacetate can be compared with other phenylacetate derivatives:
Ethyl 3,5-dichlorophenylacetate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Ethyl 4-fluorophenylacetate:
Ethyl 3,5-difluorophenylacetate: Contains two fluorine atoms instead of chlorine, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
ethyl 2-(3,5-dichloro-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODUBAXAUGRUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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